

Spectroscopic Profile of α -Tosyl-(4-fluorobenzyl) isocyanide: A Technical Guide

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Compound of Interest

Compound Name: **α -Tosyl-(4-fluorobenzyl) isocyanide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **α -Tosyl-(4-fluorobenzyl) isocyanide** (CAS No: 165806-95-1). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data from structurally analogous compounds, particularly its chloro-substituted counterpart and other tosyl isocyanide derivatives. The data herein serves as a robust reference for the identification, characterization, and quality control of **α -Tosyl-(4-fluorobenzyl) isocyanide** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]
- Molecular Formula: C₁₅H₁₂FNO₂S[1][2]
- Molecular Weight: 289.33 g/mol [2]
- Structure: Chemical structure of α -Tosyl-(4-fluorobenzyl) isocyanide

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **a-Tosyl-(4-fluorobenzyl) isocyanide**. These values are derived from the analysis of closely related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.7	Doublet	2H	Protons ortho to SO_2 on the tosyl group
~7.5 - 7.4	Multiplet	2H	Protons ortho to the $\text{CH}(\text{NC})\text{SO}_2$ group
~7.3 - 7.2	Doublet	2H	Protons meta to SO_2 on the tosyl group
~7.1 - 7.0	Multiplet	2H	Protons meta to the $\text{CH}(\text{NC})\text{SO}_2$ group (ortho to F)
~5.5	Singlet	1H	Methine proton (- $\text{CH}(\text{NC})\text{SO}_2$ -)
~2.4	Singlet	3H	Methyl protons of the tosyl group (- CH_3)

Note: The chemical shifts for the aromatic protons of the 4-fluorobenzyl group are expected to be influenced by the electron-withdrawing nature of the fluorine atom.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~165 - 160 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)	C-F of the fluorobenzyl group
~160 - 155	Isocyanide carbon (-N≡C)
~145	Quaternary carbon of the tosyl group (C-SO ₂)
~135	Quaternary carbon of the tosyl group (C-CH ₃)
~131 (d)	Quaternary carbon of the fluorobenzyl group
~130	Aromatic CH of the tosyl group
~129 (d)	Aromatic CH of the fluorobenzyl group
~128	Aromatic CH of the tosyl group
~116 (d, $^2\text{J}_{\text{CF}} \approx 22$ Hz)	Aromatic CH of the fluorobenzyl group
~70	Methine carbon (-CH(NC)SO ₂ -)
~21.5	Methyl carbon of the tosyl group (-CH ₃)

Note: The isocyanide carbon typically appears in the 155-170 ppm range.^[3] The carbons of the fluorobenzyl ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr Pellet or Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2150 - 2110	Strong, Sharp	Isocyanide (N≡C) stretch
~1600 - 1580	Medium	Aromatic C=C stretch
~1500 - 1480	Medium	Aromatic C=C stretch
~1330 - 1300	Strong	Asymmetric SO ₂ stretch
~1160 - 1140	Strong	Symmetric SO ₂ stretch
~1230 - 1210	Strong	C-F stretch

Note: The most characteristic signal in the IR spectrum is the strong and sharp absorption band for the isocyanide functional group, expected in the 2150-2110 cm⁻¹ region.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray Ionization, ESI)

m/z	Interpretation
289.06	[M] ⁺ , Molecular ion
290.06	[M+H] ⁺
312.04	[M+Na] ⁺
155.04	Fragment: [p-toluenesulfonyl] ⁺
109.04	Fragment: [4-fluorobenzyl] ⁺

Note: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.[2] The fragmentation pattern is likely to involve cleavage of the C-S bond and the bond between the methine carbon and the fluorobenzyl group.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data for ***α*-Tosyl-(4-fluorobenzyl) isocyanide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the range of approximately -1 to 10 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
- Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation (FTIR-ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.

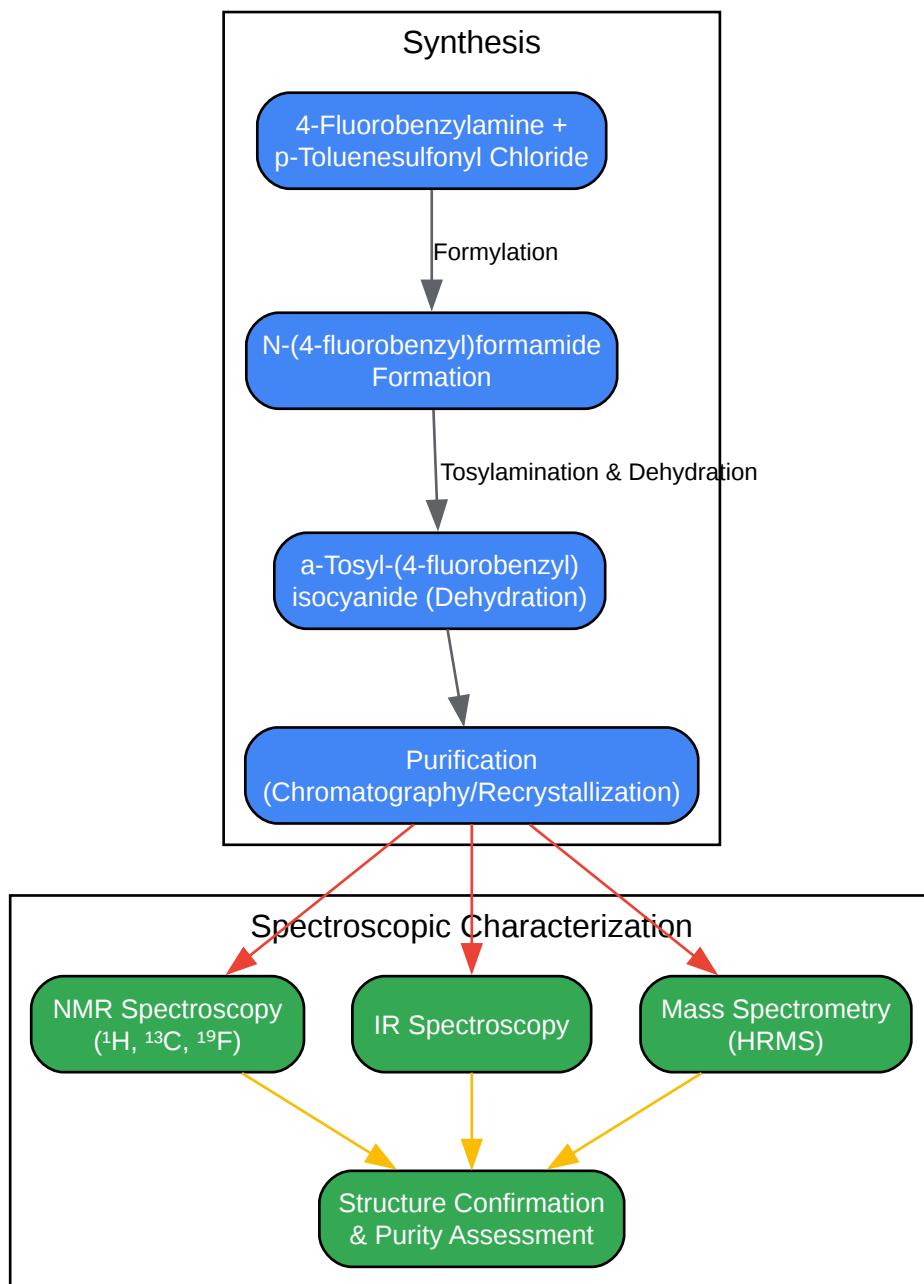
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high-quality spectrum.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
- Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Set the mass range to scan from approximately m/z 50 to 500.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$, $[\text{M}+\text{H}]^+$, or $[\text{M}+\text{Na}]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to support the structural assignment.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **a-Tosyl-(4-fluorobenzyl) isocyanide**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational spectroscopic dataset and standardized protocols for **α-Tosyl-(4-fluorobenzyl) isocyanide**, facilitating its use in synthetic chemistry and drug discovery applications. Researchers are advised to acquire experimental data on their synthesized material to confirm these predicted values.

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References

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